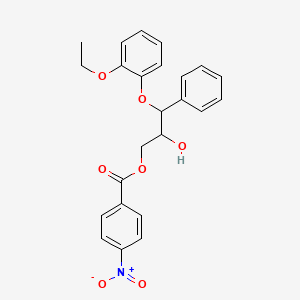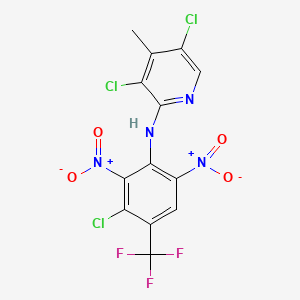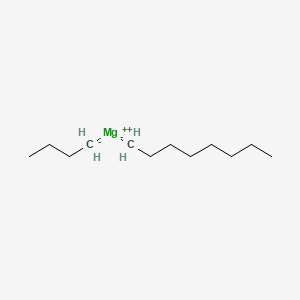![molecular formula C25H32O7 B15288111 3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid](/img/structure/B15288111.png)
3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid is a complex organic compound characterized by multiple functional groups, including hydroxyl, methyl, and butanoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Esterification: The initial step often involves the esterification of phenolic compounds with butanoyl chloride in the presence of a base such as pyridine.
Hydroxylation: Subsequent hydroxylation reactions introduce hydroxyl groups at specific positions on the aromatic ring.
Alkylation: Alkylation reactions are used to introduce methyl groups, enhancing the compound’s stability and reactivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side products.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of carbonyl groups can regenerate hydroxyl groups.
Applications De Recherche Scientifique
3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups play a crucial role in binding to these targets, modulating their activity and influencing biological pathways. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are essential for its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-hydroxy-2-methyl-4-pyrone: Known for its antioxidant properties.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Widely used in flavoring and fragrance industries.
2-hydroxy-4-methoxybenzaldehyde: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid is unique due to its complex structure, which allows for multiple functional group interactions
Propriétés
Formule moléculaire |
C25H32O7 |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C25H32O7/c1-16(2)14-22(27)20-9-10-23(17(3)25(20)30)32-13-5-4-12-31-19-8-6-18(21(26)15-19)7-11-24(28)29/h6,8-10,15-16,26,30H,4-5,7,11-14H2,1-3H3,(H,28,29) |
Clé InChI |
LLWRMHCFDMBSRE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1O)C(=O)CC(C)C)OCCCCOC2=CC(=C(C=C2)CCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide](/img/structure/B15288031.png)
![[(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide](/img/structure/B15288033.png)
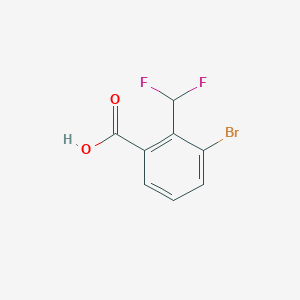
![2-Pyridinecarbonitrile, 5-bromo-3-[2-(3-chlorophenyl)ethyl]-](/img/structure/B15288038.png)
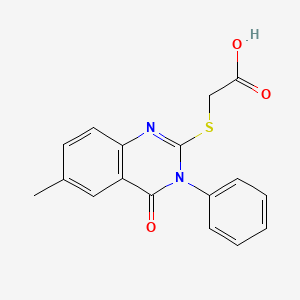
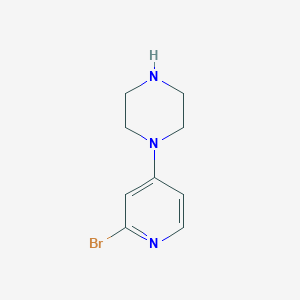

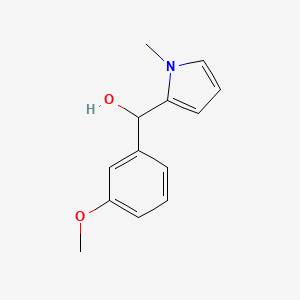
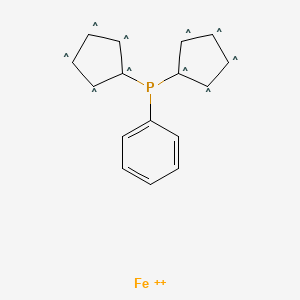
![[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-11-yl] acetate](/img/structure/B15288083.png)
